(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, also known as EDTA, is a chelating agent that has been used for decades in scientific research, especially in the field of biochemistry and physiology. It is a synthetic organic compound that has a unique ability to bind to metal ions, which makes it useful for a variety of applications. EDTA has a wide range of uses, from laboratory experiments to medical treatments.
Scientific Research Applications
Thiazolidine Derivatives: Synthesis and Biological Applications
Recent research highlights the importance of thiazolidine derivatives, such as (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, in the field of medicinal chemistry due to their diverse pharmacological activities. Thiazolidine motifs are integral to various natural and synthetic compounds, exhibiting anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. These derivatives serve as pivotal scaffolds in drug discovery, bridging organic synthesis with medicinal chemistry to foster the development of new therapeutic agents. Innovations in synthetic methodologies, including green chemistry approaches, have enhanced the efficiency, selectivity, and environmental friendliness of producing these compounds. The exploration of thiazolidine derivatives continues to be a rich area for developing novel drug candidates with multifunctional therapeutic effects (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Bioactivity of Thiazolidin-4-ones
Thiazolidin-4-ones, closely related to (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid, are recognized for their broad spectrum of biological activities. This review focuses on recent findings from 2020 and 2021, highlighting the antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties of thiazolidin-4-ones. The impact of various substituents on these molecules' biological activities underscores the potential of thiazolidin-4-ones in the rational design of more efficient drug agents. These findings suggest a promising direction for future drug development centered around thiazolidin-4-one derivatives (Mech, Kurowska, & Trotsko, 2021).
Synthesis and Structural Properties of Thiazolidin-4-ones
The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the versatility of thiazolidine derivatives in creating compounds with potential pharmaceutical applications. This study provides insights into the synthetic pathways, structural properties, and potential biological activities of these compounds, contributing to the growing interest in thiazolidine derivatives for drug development. The detailed spectroscopic and structural analysis offers a foundation for future research aimed at harnessing the therapeutic potential of thiazolidin-4-ones (Issac & Tierney, 1996).
properties
IUPAC Name |
2-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S/c1-2-8-6(11)4(3-5(9)10)13-7(8)12/h4H,2-3H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXQUQKCOPKASO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383149 |
Source
|
Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |
CAS RN |
499199-10-9 |
Source
|
Record name | (3-Ethyl-2,4-dioxo-thiazolidin-5-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.